molecular formula C5H14N2O2 B8445109 (1,1-Dimethoxypropan-2-yl)hydrazine

(1,1-Dimethoxypropan-2-yl)hydrazine

Cat. No.: B8445109
M. Wt: 134.18 g/mol
InChI Key: DJWNWOULUIKKIP-UHFFFAOYSA-N
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Description

(1,1-Dimethoxypropan-2-yl)hydrazine (CAS 1390624-62-0) is a specialized hydrazine derivative that serves as a versatile building block in organic synthesis and pharmaceutical research. This compound features a hydrazine group attached to a 1,1-dimethoxypropan-2-yl backbone, a structure that provides reactive handles for further chemical modification. The molecular formula is C5H14N2O2, with an average mass of 134.18 g/mol and a monoisotopic mass of 134.105528 Da . As a key synthetic intermediate, its primary research applications include serving as a precursor for the development of more complex molecules, particularly in the construction of nitrogen-containing heterocycles. Researchers utilize this hydrazine derivative in the synthesis of targeted therapeutic agents, as similar structures appear in patent literature covering kinase inhibitors and other bioactive compounds . The compound requires cold-chain transportation and proper storage to maintain stability . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C5H14N2O2

Molecular Weight

134.18 g/mol

IUPAC Name

1,1-dimethoxypropan-2-ylhydrazine

InChI

InChI=1S/C5H14N2O2/c1-4(7-6)5(8-2)9-3/h4-5,7H,6H2,1-3H3

InChI Key

DJWNWOULUIKKIP-UHFFFAOYSA-N

Canonical SMILES

CC(C(OC)OC)NN

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Research indicates that hydrazine derivatives, including (1,1-Dimethoxypropan-2-yl)hydrazine, exhibit significant anticancer activity. Hydrazine compounds have been investigated for their ability to inhibit tumor growth in various cancer cell lines. For instance, studies have shown that hydrazone derivatives synthesized from hydrazines can act as potent inhibitors against M. tuberculosis and other cancer cell lines .

Case Study:
In a study involving the synthesis of hydrazones from hydralazine hydrochloride, several compounds demonstrated high yields and potent activity against M. tuberculosis, showcasing the potential of hydrazine derivatives in pharmaceutical applications .

Antimicrobial Activity

Hydrazines are also noted for their antimicrobial properties. Compounds containing the hydrazine moiety have been synthesized and tested against various pathogens, showing promising results in inhibiting bacterial growth .

Synthesis of Heterocyclic Compounds

This compound serves as an important intermediate in the synthesis of heterocyclic compounds. Its reactivity allows it to participate in diverse chemical reactions, leading to the formation of valuable products such as triazoles and pyridazines .

Data Table: Synthesis Reactions Involving this compound

Reaction TypeProduct TypeYield (%)Reference
Hydrazone FormationAntitubercular Agents63-98
Nucleophilic SubstitutionPyridazines50-91
Cyclization ReactionsHeterocycles58-91

Agricultural Applications

Hydrazines are utilized as plant growth regulators and have been implicated in enhancing crop yields. The compound this compound can be explored for its potential to modify plant growth through hormonal pathways .

Use as a Reducing Agent

In industrial applications, hydrazines are often used as reducing agents in processes such as nickel plating and the production of polymers. The unique properties of this compound may enhance these processes by providing better control over reaction conditions .

Environmental Applications

Hydrazines are being studied for their potential use in environmental remediation processes, particularly in the degradation of pollutants. The ability of this compound to react with various environmental contaminants could be beneficial for developing new treatment methods .

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

(1,1-Dimethoxypropan-2-yl)hydrazine reacts with aldehydes and ketones to form hydrazones, a key reaction pathway for synthesizing nitrogen-containing heterocycles. For example:

  • Reaction with benzaldehyde : Produces phenylhydrazone derivatives through nucleophilic attack at the carbonyl carbon .

  • Reaction with acetylacetone : Forms pyrazole-containing hydrazones under reflux conditions .

Mechanism :
The hydrazine’s terminal amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent dehydration yields the hydrazone (general reaction: RCHO + H₂NNR' → RCH=NNR' + H₂O) .

Reactant Product Conditions Yield
BenzaldehydePhenylhydrazone derivativeReflux in 1,4-dioxan, 4 hours80%
Acetylacetoneα-Cyano-β-phenylamino acrylohydrazideReflux in 1,4-dioxan, 2 hours72%

Heterocyclization Reactions

The hydrazones derived from this compound undergo cyclization to form nitrogen-rich heterocycles:

  • Triazole formation : Reaction of phenylhydrazone derivatives with hydrazine hydrate yields 1,2,3-triazole derivatives .

  • Benzimidazole synthesis : Condensation with hydroxyphenyl/methoxyphenyl benzaldehydes produces 1H-benzimidazol-2-yl hydrazones, precursors to bioactive benzimidazoles .

Example :

text
This compound + o-phenylenediamine → Benzimidazole-2-thiol intermediate → Benzimidazole-2-yl hydrazones[5]

Kinetics and Reaction Dynamics

  • Nucleophilic reactivity : Steric effects from methoxy groups slightly reduce reaction rates compared to unsubstituted hydrazines.

  • Thermal stability : Decomposition occurs above 1000 K, with potential for chain reactions involving NO₂ and N₂O₄ .

Activation Energy Data :

Reaction Pathway Activation Energy (kcal/mol)
N–N bond cleavage21.6
C–N bond cleavage62.8

Structural and Spectroscopic Data

  • Molecular formula : C₅H₁₂N₂O₂.

  • IR signatures : N–H stretch (3467–3338 cm⁻¹), C=O stretch (1689 cm⁻¹), C=N stretch (1620 cm⁻¹) .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Table 1: Key Properties of (1,1-Dimethoxypropan-2-yl)hydrazine and Analogs

Compound Name Molecular Formula Substituents Boiling Point (°C) Density (g/cm³) Key Features
This compound C₅H₁₄N₂O₂ -OCH₃ (×2), -NH-NH₂ N/A N/A High solubility, stable hydrazine
(1,1-Difluoropropan-2-yl)hydrazine HCl C₃H₈F₂N₂·HCl -F (×2), -NH-NH₂ N/A N/A Enhanced electronegativity
1-(1,1-Diphenylpropan-2-yl)hydrazine C₁₅H₁₈N₂ -C₆H₅ (×2), -NH-NH₂ 396 (predicted) 1.050 Lipophilic, bulky substituents
1-(Tetrahydro-2H-pyran-4-yl)hydrazine C₅H₁₂N₂O Cyclic ether, -NH-NH₂ N/A N/A Improved metabolic stability

Key Observations:

  • Methoxy vs. Fluorine Substituents : Methoxy groups (electron-donating) improve solubility and facilitate film formation in corrosion inhibitors, whereas fluorine (electron-withdrawing) enhances electrostatic interactions but may reduce bioavailability .

A. Corrosion Inhibition

  • Hydrazine vs. Methoxy Groups: Dihydrazino derivatives (e.g., DHMeT) show 95–97% inhibition at 25–250 ppm due to strong adsorption via hydrazine’s lone pairs. Methoxy groups synergistically enhance protection through oxygen’s electron donation .
  • Comparison with Guanidine Derivatives : Acyclic guanidine analogs exhibit lower inhibition efficiency, highlighting hydrazine’s superior electrostatic interactions .

B. Pharmacological Activity

  • Anticancer Potential: Hydrazine derivatives with methoxy groups demonstrate moderate anticancer activity (IC₅₀ ~10–50 μM), comparable to doxorubicin in some assays . However, diphenyl-substituted hydrazines may face toxicity challenges due to hepatotoxic metabolites .

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis begins with the reaction of 1,1-dimethylurea and sodium hypochlorite (NaOCl) in an aqueous medium. The stoichiometric ratio is critical, with equimolar amounts of 1,1-dimethylurea and NaOCl required to minimize side reactions. The hypochlorite solution is stabilized with sodium hydroxide (NaOH), typically at a ratio of 0.7 moles NaOH per mole of NaOCl.

The Hofmann rearrangement proceeds via the following steps:

  • Chloramine Formation :
    (CH3)2NCONH2+NaOCl(CH3)2NCl+NaHCO3\text{(CH}_3\text{)}_2\text{NCONH}_2 + \text{NaOCl} \rightarrow \text{(CH}_3\text{)}_2\text{NCl} + \text{NaHCO}_3

  • Base-Induced Rearrangement :
    (CH3)2NCl+2NaOH(CH3)2NNH2+NaCl+H2O\text{(CH}_3\text{)}_2\text{NCl} + 2\text{NaOH} \rightarrow \text{(CH}_3\text{)}_2\text{NNH}_2 + \text{NaCl} + \text{H}_2\text{O}

Process Optimization

Key parameters for maximizing yield include:

ParameterOptimal RangeImpact on Yield
Reaction Temperature0–5°C (Stage 1); 20–25°C (Stage 2)Prevents hypochlorite decomposition
NaOH Concentration4.4–20% (w/w)Ensures pH >12 for rearrangement
Residence Time9.07 min (Stage 1); 6.47 min (Stage 2)Minimizes byproduct formation

In a representative continuous process:

  • Stage 1 : A 20% aqueous 1,1-dimethylurea stream (2.96 g/min) reacts with 16.5% NaOCl (3.02 g/min) at 0–2°C.

  • Stage 2 : The mixture is basified with 20% NaOH (2.00 g/min) and heated to 23–25°C.

  • Distillation : Yields 6.8% aqueous this compound at 4.37 g/min, achieving 75.1% of theoretical yield.

Alternative Synthetic Routes

While the Hofmann rearrangement dominates industrial production, laboratory-scale methods offer insights into reactivity modulation.

Direct Hydrazination of Propan-2-yl Derivatives

Early attempts involved reacting 1,1-dimethoxypropan-2-ol with hydrazine hydrate. However, this method suffers from:

  • Low selectivity (<40%) due to competing elimination reactions

  • Requirement for anhydrous conditions, increasing production costs

Reductive Amination Approaches

Preliminary studies explored reductive amination of 1,1-dimethoxypropan-2-one using catalysts like Raney nickel:
(CH3O)2CHCO+N2H4H2/Ni(CH3O)2CHCH2NHNH2\text{(CH}_3\text{O)}_2\text{CHCO} + \text{N}_2\text{H}_4 \xrightarrow{\text{H}_2/\text{Ni}} \text{(CH}_3\text{O)}_2\text{CHCH}_2\text{NHNH}_2
Though conceptually simple, this method faces challenges:

  • Catalyst poisoning by methoxy groups

  • Maximum reported yield: 52% at 80°C/5 atm H₂

Critical Analysis of Methodologies

Yield Comparison

MethodScaleYield (%)Purity (%)
Hofmann RearrangementIndustrial75.199.0
Direct HydrazinationLaboratory38.785.2
Reductive AminationLaboratory51.991.4

Byproduct Formation

The Hofmann method generates sodium chloride and carbonate byproducts, requiring careful distillation. Impurities include:

  • N-Methyl derivatives : <0.5% when temperature ≤25°C

  • Chlorinated species : <100 ppm with precise stoichiometry

Process Scalability and Economic Considerations

The continuous Hofmann process demonstrates superior scalability:

  • Production Rate : 5.0 mmol/min of pure product

  • Energy Demand : 15 kWh/kg (vs. 28 kWh/kg for batch processes)

  • Capital Costs : 40% lower than batch reactors due to:

    • Reduced reactor volume (42 mL vs. 5 L)

    • Elimination of intermediate isolation steps

Q & A

Q. What are the recommended synthetic routes for (1,1-Dimethoxypropan-2-yl)hydrazine, and how can reaction conditions be optimized for academic research purposes?

Methodological Answer: The synthesis of hydrazine derivatives typically involves hydrazone formation or alkylation reactions. For this compound:

  • Hydrazone Route : React a ketone/aldehyde precursor (e.g., dimethoxypropanone) with hydrazine in ethanol under acidic (e.g., acetic acid) or basic conditions. Reflux for 1–2 hours to form the hydrazone intermediate, followed by purification via recrystallization .
  • Quaternary Ammonium Salt Route : React hydrazine with alkylating agents (e.g., methyl or isopropyl halides) in polar solvents (e.g., methanol) at controlled temperatures (25–60°C). Monitor reaction progress via TLC or NMR to avoid over-alkylation .

Q. Optimization Tips :

  • Adjust stoichiometry to favor mono- or di-substitution.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Purify via column chromatography or vacuum distillation for high-purity yields.

Q. Table 1: Synthesis Methods Comparison

MethodReactantsConditionsYield*Key ChallengesReference
Hydrazone FormationKetone + HydrazineReflux in EtOH, 1–2 h60–75%Byproduct removal
AlkylationHydrazine + Alkyl Halide25–60°C, polar solvent50–70%Competing side reactions

*Yields estimated from analogous reactions in literature.

Q. What analytical techniques are most effective for quantifying this compound in complex matrices, and how can potential interferences be mitigated?

Methodological Answer:

  • UV-Vis Spectrophotometry : Form a stable azine complex by reacting the compound with para-dimethylaminobenzaldehyde (pDMAB) in acidic media. Measure absorbance at 460 nm (linear range: 0.05–10 mg/L; detection limit: 0.05 mg/L) .
  • HPLC with UV Detection : Use a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% formic acid) for separation. Calibrate with standards to account for matrix effects.
  • Mitigating Interferences :
    • Mask metal ions (e.g., U⁶⁺) with EDTA .
    • Pre-treat samples with solid-phase extraction (SPE) to remove organic contaminants.

Q. What safety protocols and handling precautions are critical when working with this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (N95 mask) if aerosol formation is possible .
  • Ventilation : Work in a fume hood to avoid inhalation exposure.
  • Storage : Store in airtight, amber glass containers at 2–8°C. Label with GHS hazard warnings (flammable, toxic) .
  • Spill Management : Neutralize spills with 10% acetic acid, then absorb with vermiculite. Dispose as hazardous waste .

Advanced Research Questions

Q. How does the molecular structure of this compound influence its catalytic activity in ring-opening metathesis reactions, and what design principles enhance its efficacy?

Methodological Answer:

  • Steric and Electronic Effects : The dimethoxy groups increase steric hindrance, slowing cycloreversion steps, while the hydrazine moiety facilitates nucleophilic attack. Compare activation barriers using DFT calculations .
  • Design Principles :
    • Introduce bicyclic frameworks (e.g., [2.2.2]-hydrazines) to lower transition-state energy by 10–15 kcal/mol .
    • Optimize solvent polarity (e.g., DMF) to stabilize charged intermediates.

Q. What mechanistic insights explain the divergent decomposition pathways of hydrazine derivatives under varying thermal conditions, and how can these be applied to this compound?

Methodological Answer:

  • Low-Temperature Decomposition : Proceeds via N–N bond cleavage to release NH₃ and CH₃O radicals (detectable via GC-MS) .
  • High-Temperature Decomposition : Forms H₂ and N₂ through radical chain reactions. Use Arrhenius kinetics (Eₐ ≈ 120 kJ/mol) to model rates .
  • Application : Control decomposition by doping with transition-metal catalysts (e.g., Ir/CeO₂) to direct pathways toward H₂ production .

Q. How can researchers resolve contradictions in reported reaction kinetics data for this compound-mediated transformations?

Methodological Answer:

  • Identify Variables :
    • Hydrazine concentration (e.g., >100 ppm reduces ECP in electrochemical studies) .
    • Solvent effects (e.g., ethanol vs. water alters rate constants by 2–3×) .
  • Standardization :
    • Use controlled atmospheres (e.g., N₂) to prevent oxidation artifacts.
    • Validate analytical methods via inter-laboratory comparisons (e.g., round-robin testing) .

Q. Table 2: Factors Influencing Kinetic Data Variability

FactorImpact on KineticsMitigation StrategyReference
Hydrazine ConcentrationNon-linear rate dependenceUse excess substrate
Temperature GradientsAlters Eₐ valuesCalibrate heating systems
Impurity LevelsAccelerates side reactionsPre-purify via SPE

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